2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

Procure 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide (CAS 941904-88-7) to fill a critical combinatorial gap in your SAR matrix. This is the sole commercially available analog integrating a 4-chlorophenylsulfonyl group, piperidine-2-yl attachment, and 2,6-difluorobenzylacetamide terminus—a structure positioned for gamma-secretase inhibitor screening per Pissarnitski et al. (2007) SAR. Interchanging with 4-OCH3 or non-fluorinated benzyl analogs without validation risks altered potency and selectivity. Request enantiomerically defined material with chiral purity specs for accurate cis-diaxial conformation testing. Ideal for computational target prediction workflows (logP 4.58, PSA 66.48 Ų). For non-human research use only.

Molecular Formula C20H21ClF2N2O3S
Molecular Weight 442.91
CAS No. 941904-88-7
Cat. No. B2628713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide
CAS941904-88-7
Molecular FormulaC20H21ClF2N2O3S
Molecular Weight442.91
Structural Identifiers
SMILESC1CCN(C(C1)CC(=O)NCC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H21ClF2N2O3S/c21-14-7-9-16(10-8-14)29(27,28)25-11-2-1-4-15(25)12-20(26)24-13-17-18(22)5-3-6-19(17)23/h3,5-10,15H,1-2,4,11-13H2,(H,24,26)
InChIKeyOZNVMCFLYBNBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide (CAS 941904-88-7): Structural Identity and Procurable Specifications


2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide (CAS 941904-88-7) is a synthetic small molecule (C20H21ClF2N2O3S, MW 442.91) belonging to the N-arylsulfonylpiperidine acetamide class [1]. It features a piperidine-2-yl core bearing a 4-chlorophenylsulfonyl group at the ring nitrogen and a 2,6-difluorobenzylacetamide side chain. This compound is listed in the PubChem (CID 56672410) and ChEMBL (CHEMBL1835876) databases, though no curated bioactivity data are currently available in these repositories [2]. It is supplied by chemical vendors at a typical purity of 95% and is intended for non-human research use only [3]. The ZINC database (ZINC585291049) confirms this substance has not been reported in any publications tracked by ChEMBL and has not been used in any clinical trials [4].

Why Generic Substitution of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide with In-Class Analogs Carries Unquantified Risk


Within the N-arylsulfonylpiperidine acetamide class, small structural variations at either the aryl sulfonamide or the acetamide benzyl terminus can profoundly alter target engagement profiles. Published SAR on the 2,6-disubstituted N-arylsulfonyl piperidine series demonstrated that both the identity and stereochemistry of substituents attached to the piperidine core dictate gamma-secretase inhibitory potency, with only the cis-diaxial conformation yielding single-digit nanomolar IC50 values [1]. Similarly, in the 4-arylsulphonylpiperidine 5-HT2A antagonist series, even a single fluorine substitution at the 4-position of the phenylsulfonyl ring significantly shifted selectivity over the IKr potassium channel [2]. The target compound uniquely combines three pharmacophoric elements—a 4-chlorophenylsulfonyl group, a piperidine-2-yl (rather than 4-yl) attachment point, and a 2,6-difluorobenzylacetamide terminus—that are not simultaneously present in any other commercially catalogued analog. Interchanging this compound with a 4-methoxy, unsubstituted phenyl, or non-fluorinated benzyl analog without empirical validation therefore carries unquantified risk of altered potency, selectivity, and off-target liability [1][2].

Quantitative Differentiation Evidence for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide Versus Closest Analogs


Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. N-Phenyl and 4-Methoxy Analogs

The target compound exhibits a computed logP of approximately 4.58, which is approximately 1.2 log units higher than the closest N-phenylacetamide analog (2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, CAS 941904-85-4, logP ≈ 3.38) [1][2]. This increased lipophilicity is attributable to the 2,6-difluorobenzyl substitution, which simultaneously reduces hydrogen bond donor capacity and increases fluorinated surface area relative to the unsubstituted phenyl analog. The predicted polar surface area (66.48 Ų) and single hydrogen bond donor place this compound within favorable oral drug-like space per Lipinski's Rule of Five [1]. In contrast, the 4-methoxyphenylsulfonyl analog (N-(2,6-difluorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide) introduces an additional hydrogen bond acceptor, altering polarity and potentially affecting CNS penetration .

Physicochemical profiling Drug-likeness Permeability prediction LogP comparison

Piperidine-2-yl vs. Piperidine-4-yl Substitution: Conformational Impact on Target Engagement Inferred from Gamma-Secretase SAR

Published SAR on the 2,6-disubstituted N-arylsulfonyl piperidine series established that gamma-secretase inhibitory activity requires cis-stereochemistry of substituents attached to the piperidine ring, which enforces a chair-like diaxial conformation [1]. This series was optimized to single-digit nanomolar IC50 values. The target compound features a piperidine-2-yl attachment of the acetamide side chain, which is structurally congruent with the 2,6-disubstituted pattern described in this SAR. In contrast, the majority of commercially available N-arylsulfonylpiperidine analogs (e.g., 4-arylsulphonylpiperidine 5-HT2A antagonists, antibacterial oxadiazole derivatives) utilize a piperidine-4-yl attachment point [2][3]. The 2-yl vs. 4-yl regiochemistry alters the spatial orientation of the acetamide pharmacophore relative to the arylsulfonyl group, which may shift target selectivity between gamma-secretase, 5-HT2A, and other targets explored in the piperidine sulfonamide class [1][2].

Gamma-secretase inhibition Conformational analysis SAR Piperidine stereochemistry

4-Chlorophenyl vs. 4-Methoxyphenyl Sulfonyl Substitution: Electronic and Steric Differentiation Relevant to Target Binding

The 4-chlorophenylsulfonyl group in the target compound introduces an electron-withdrawing, halogen-bearing aryl substituent at the sulfonamide terminus. In contrast, the closest commercially catalogued analog with the same 2,6-difluorobenzylacetamide side chain bears a 4-methoxyphenylsulfonyl group—an electron-donating substituent (σp = -0.27 for OCH3 vs. σp = +0.23 for Cl) [1]. This electronic difference alters the electron density at the sulfonamide sulfur and the aryl ring, which can modulate binding affinity to protein targets through both electronic effects and potential halogen bonding interactions with the 4-chloro substituent [2]. Published structure-activity relationships in the N-arylsulfonylpiperidine class have shown that aryl ring substitution patterns directly affect target potency; for example, in the 5-HT2A antagonist series, fluorine substitution at the 4-position of the phenylsulfonyl ring significantly enhanced selectivity over the IKr channel [3].

Electron-withdrawing group Halogen bonding SAR Sulfonamide pharmacophore

Absence of Published Bioactivity Data as a Differentiator: Risk Assessment for Procurement Decisions

A comprehensive search of ChEMBL, PubMed, BindingDB, and the ZINC database confirms that no quantitative bioactivity data (IC50, Ki, EC50, or functional assay results) have been published for this specific compound [1][2]. The ZINC database explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This contrasts with several close analogs that have published antibacterial MIC data (e.g., 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives with MICs of 10.31±1.00 to 11.77±5.00 µM against bacterial strains) [3] and the broader 2,6-disubstituted N-arylsulfonyl piperidine class with gamma-secretase IC50s in the single-digit nanomolar range [4]. The absence of published data for the target compound may represent either a genuine lack of biological study or an untapped screening opportunity in an IP-crowded chemical space.

Data availability Procurement risk Screening novelty IP landscape

Evidence-Anchored Research and Procurement Scenarios for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide (CAS 941904-88-7)


Gamma-Secretase Inhibitor Screening in Alzheimer's Disease Drug Discovery Programs

Based on published SAR demonstrating that 2,6-disubstituted N-arylsulfonyl piperidines can achieve single-digit nanomolar gamma-secretase IC50 values [1], this compound—with its piperidine-2-yl acetamide attachment and 4-chlorophenylsulfonyl substitution—is structurally positioned for gamma-secretase inhibitor screening. The cis-stereochemical preference identified by Pissarnitski et al. (2007) should guide the procurement of enantiomerically defined material where available. Users should request chiral purity specifications from vendors and incorporate known gamma-secretase inhibitor reference compounds (e.g., LY-411575 or semagacestat analogs) as positive controls in any screening campaign [1].

Structure-Activity Relationship (SAR) Expansion of N-Arylsulfonylpiperidine Chemical Space

The target compound fills a specific combinatorial gap in the N-arylsulfonylpiperidine acetamide matrix: it is the only readily procurable analog combining a 4-chlorophenylsulfonyl group with a 2,6-difluorobenzylacetamide terminus at the piperidine-2-yl position [2]. This makes it valuable for systematic SAR studies exploring: (a) the electronic effect of 4-Cl vs. 4-OCH3 vs. 4-H on the sulfonyl aryl ring (Δσp range: -0.27 to +0.23) [3]; (b) the contribution of 2,6-difluoro substitution on the benzyl group to target binding vs. unsubstituted benzyl or 2-methylphenyl analogs; and (c) the regiochemical preference (2-yl vs. 4-yl) of the piperidine-acetamide linkage for different biological targets [1].

Computational Target Prediction and In Silico Screening Campaigns

Given the complete absence of experimental bioactivity data [4], this compound is well-suited as a test case for computational target prediction workflows (e.g., SwissTargetPrediction, SEA, or molecular docking against custom target libraries). Its molecular properties (MW 442.91, logP 4.58, PSA 66.48 Ų) place it within drug-like chemical space [5], and its structural features—sulfonamide, halogenated aromatics, and flexible acetamide linker—are amenable to pharmacophore modeling. Predicted targets may include beta-2 adrenergic receptor (based on preliminary MolBIC database associations) [5], gamma-secretase (by class analogy), and other CNS targets. Experimental validation of computational predictions using this compound could generate novel IP.

Procurement for Chemical Biology Probe Development with Defined Physicochemical Specifications

For laboratories requiring a sulfonylpiperidine acetamide probe with specific physicochemical properties, this compound offers a defined logP of 4.58 and a single hydrogen bond donor [5], which are favorable characteristics for cell permeability and CNS exposure. Procurement specifications should require: (a) purity ≥ 95% (HPLC-UV or LCMS verified); (b) identity confirmation by 1H-NMR and HRMS; (c) solubility assessment in DMSO and aqueous buffer at physiological pH. The 2,6-difluorobenzyl group may also serve as a 19F NMR probe for monitoring compound integrity and binding interactions in biochemical assays .

Quote Request

Request a Quote for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.